(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds.
Scientific Research Applications
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological systems due to its boronic acid group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
Target of Action
The primary target of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the phenyl group to the palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound can be used to synthesize a wide range of organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure and functional groups.
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and functional groups.
Action Environment
The action of this compound in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature and pressure conditions . These factors can influence the efficiency and selectivity of the reaction .
Future Directions
The use of boronic acids, including “(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid”, in organic synthesis is a well-established field with many potential future directions. For instance, new methods for the synthesis of boronic acids could be developed, or new reactions involving boronic acids could be discovered. Additionally, boronic acids could find new applications in the synthesis of pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-iodophenol with 3-fluoropropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron under mild conditions to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands.
Major Products Formed
Oxidation: 3-Chloro-4-(3-fluoropropoxy)phenol.
Reduction: 3-Chloro-4-(3-fluoropropoxy)phenylboronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
(3-Chloro-4-(3-fluoropropoxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The propoxy group also provides additional steric and electronic effects, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[3-chloro-4-(3-fluoropropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c11-8-6-7(10(13)14)2-3-9(8)15-5-1-4-12/h2-3,6,13-14H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFOXUDKAZOXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCF)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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